Cyclopropylmethanesulfonic acid
Description
Cyclopropylmethanesulfonic acid (C₄H₈O₃S) is a sulfonic acid derivative characterized by a cyclopropane ring substituted with a methylene group (-CH₂-) linked to a sulfonic acid (-SO₃H) moiety. Its structure imparts unique physicochemical properties, such as high acidity (pKa ~ -1 to 1) and moderate solubility in polar solvents like water and methanol. The compound is synthesized via specialized routes, including reactions involving cyclopropylmethylsilane intermediates and chlorosulfonic acid, as described in early synthetic methodologies .
This compound serves as a precursor in pharmaceuticals, particularly in kinase inhibitor development. For example, its amide derivatives are utilized in European Patent Applications for anticancer agents targeting imidazo-pyrrolo-pyridine scaffolds . Its rigid cyclopropane ring enhances metabolic stability, making it valuable in drug design.
Properties
IUPAC Name |
cyclopropylmethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZXVOFSEZLDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Cyclopropanesulfonic Acid (C₃H₆O₃S)
- Structure : Lacks the methylene group, directly attaching the sulfonic acid to the cyclopropane ring.
- Synthesis : Prepared via radical addition of NaHSO₃ to alkenes under oxidative conditions .
- Applications : Less commonly used in pharmaceuticals compared to its methylene analog due to reduced steric bulk.
Perfluorobutanesulfonic Acid (PFBS, C₄HF₈O₃S)
- Structure : Fully fluorinated butane chain with a sulfonic acid group.
- Synthesis : Produced via electrochemical fluorination.
- Applications: Industrial surfactant; noted for environmental persistence and toxicity concerns .
Cyclobutanesulfonic Acid (C₄H₈O₃S)
- Structure : Four-membered cyclobutane ring with a sulfonic acid group.
- Synthesis : Less strained ring system, synthesized via nucleophilic substitution reactions.
- Applications : Intermediate in agrochemicals; lower ring strain reduces reactivity compared to cyclopropane analogs.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | pKa | Solubility (Water) | Thermal Stability |
|---|---|---|---|---|
| Cyclopropylmethanesulfonic Acid | 136.16 | ~0.5 | High | Moderate |
| Cyclopropanesulfonic Acid | 122.14 | ~-0.8 | Moderate | High |
| PFBS | 300.10 | ~-3.0 | Low | Very High |
| Cyclobutanesulfonic Acid | 136.16 | ~1.2 | Moderate | Moderate |
Key Observations :
- Acidity : PFBS exhibits the strongest acidity due to electron-withdrawing fluorines, while cyclobutanesulfonic acid is the weakest .
- Solubility : this compound’s methylene group enhances hydrophilicity compared to cyclopropanesulfonic acid .
- Stability : Cyclopropane derivatives show higher ring strain, increasing reactivity but reducing thermal stability versus cyclobutane analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
